4-Hydroxy Triamterene-d4 Hydrochloride

Description

Properties

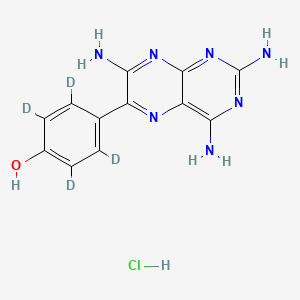

Molecular Formula |

C12H12ClN7O |

|---|---|

Molecular Weight |

309.75 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenol;hydrochloride |

InChI |

InChI=1S/C12H11N7O.ClH/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4,20H,(H6,13,14,15,17,18,19);1H/i1D,2D,3D,4D; |

InChI Key |

PDCMZKSWJKHANM-FOMJDCLLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])O)[2H].Cl |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Deuteration Process Overview

Deuteration is a chemical process involving the replacement of hydrogen atoms (¹H) with deuterium (²H or D), a stable and non-radioactive isotope of hydrogen that possesses approximately twice the mass of protium.

Significance of Deuteration in Pharmaceutical Research

The incorporation of deuterium into pharmaceutical compounds can produce significant effects on pharmacokinetic properties:

- Reduction or elimination of unwanted metabolites

- Increased half-life of the parent drug

- Decreased number and amount of doses needed for therapeutic effect

- Enhanced formation of active metabolites

- Reduced production of harmful metabolites

- Creation of more effective and safer drugs for polypharmacy

These benefits arise from the kinetic isotope effect, where the stronger carbon-deuterium bond is more resistant to metabolic breakdown than the carbon-hydrogen bond.

Approaches to Deuteration

Two primary approaches exist for introducing deuterium into organic compounds:

Synthesis Methods for 4-Hydroxy Triamterene-d4 Hydrochloride

Deuteration Techniques

The primary method for synthesizing this compound involves deuteration of 4-Hydroxy Triamterene. This process specifically targets the phenol ring for deuterium incorporation at positions 2, 3, 5, and 6.

Deuterating Agents and Reaction Conditions

The synthesis typically employs the following components:

| Component | Details | Function |

|---|---|---|

| Deuterating Agents | Deuterium oxide (D₂O), deuterated acids, other deuterated solvents | Primary source of deuterium atoms |

| Catalysts | Platinum, palladium, or homogeneous catalysts | Facilitate hydrogen-deuterium exchange |

| Reaction Atmosphere | Inert gas (nitrogen or argon) | Prevent unwanted side reactions |

| Temperature Control | Typically elevated (50-100°C) | Enhance exchange rate |

| Hydrochloric Acid | Added after deuteration | Formation of hydrochloride salt |

The reactions are typically conducted under inert atmosphere conditions to prevent unwanted side reactions. Reaction times vary based on the specific protocol and desired level of deuterium incorporation.

Step-by-Step Synthesis Process

Based on available information, the synthesis procedure likely follows these general steps:

- Dissolution of 4-Hydroxy Triamterene in an appropriate solvent system

- Addition of deuterating agent (deuterium oxide or other deuterated reagents)

- Addition of catalyst if required

- Heating under controlled conditions for a predetermined period

- Monitoring deuterium incorporation (often via mass spectrometry)

- Addition of hydrochloric acid for salt formation

- Isolation and purification of the final product

Purification Techniques

After synthesis, rigorous purification is essential to obtain high-purity this compound suitable for analytical standards:

| Purification Method | Procedure | Advantages |

|---|---|---|

| Preparative Chromatography | Separation using C18 reverse-phase columns with appropriate mobile phases | High resolution; Effective for removing closely related impurities |

| Recrystallization | Dissolution in appropriate solvent system followed by controlled crystallization | Simple technique; Can achieve high purity; Cost-effective |

| Salt Exchange | Ensuring correct counterion through washing with appropriate solvents | Targeted purification of ionic species; Improves stability |

For ultra-pure preparations, multiple purification steps may be combined to achieve the desired purity level. The choice of purification methods depends on the specific impurities present and the required purity specifications.

Analytical Characterization

The successful synthesis of this compound requires comprehensive analytical characterization to confirm structure, deuterium incorporation, and purity.

Confirmation of Structure and Deuterium Incorporation

Multiple complementary techniques are utilized to verify the structure and deuterium incorporation:

| Analytical Technique | Information Provided | Typical Findings |

|---|---|---|

| Mass Spectrometry | Molecular weight; Isotopic distribution pattern | Exact mass of 273.12800 (free base); Characteristic M+4 pattern indicating four deuterium atoms |

| Nuclear Magnetic Resonance | Position of deuterium atoms; Degree of deuteration | Reduced signals for aromatic protons at deuterated positions; Deuterium signals in ²H-NMR |

| Infrared Spectroscopy | Functional groups; Deuterium-carbon vibrations | Shifted absorption bands compared to non-deuterated compound |

The deuterium enrichment can be determined using these analytical methods, with mass spectrometry and nuclear magnetic resonance spectroscopy being particularly informative.

Purity Assessment

The purity of this compound is assessed through several techniques:

| Technique | Application | Criteria for High Purity |

|---|---|---|

| High Performance Liquid Chromatography | Chemical purity determination | >99% purity typical for reference standards |

| Thin Layer Chromatography | Preliminary purity assessment | Single spot with appropriate Rf value |

| Gas Chromatography | Volatile impurity analysis | Absence of solvent residues and volatile impurities |

| Elemental Analysis | Confirmation of elemental composition | Results within ±0.4% of theoretical values |

For research and analytical applications, a purity level of ≥95% is typically required, with many commercial suppliers offering >99% pure material.

Research Applications

This compound serves several critical functions in pharmaceutical research:

Metabolic and Pharmacokinetic Studies

The deuterated compound facilitates detailed metabolic investigations:

Analytical Applications

As an internal standard, this compound offers significant advantages:

Research Findings on Deuteration Effects

The deuteration of compounds like 4-Hydroxy Triamterene has demonstrated several important effects:

| Effect | Description | Significance |

|---|---|---|

| Metabolic Stability | Stronger C-D bonds resist enzymatic cleavage | Extended half-life; Altered metabolism |

| Pharmacokinetic Changes | Modified absorption, distribution, and excretion | Potentially improved therapeutic profile |

| Reduced Toxicity | Decreased formation of toxic metabolites | Enhanced safety profile |

| Decreased Interpatient Variability | More predictable ADME responses | More consistent clinical outcomes |

These effects have been observed in various deuterated pharmaceuticals and may apply to 4-Hydroxy Triamterene-d4 as well.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Triamterene-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with different functional groups.

Scientific Research Applications

Pharmacokinetic Studies

The primary application of 4-Hydroxy Triamterene-d4 Hydrochloride lies in pharmacokinetic studies. The incorporation of deuterium allows researchers to trace the compound's metabolic pathways more accurately, distinguishing it from non-deuterated counterparts. This is crucial for understanding how modifications to the drug affect its behavior in biological systems.

Key Findings:

- Metabolic Pathways: The compound is utilized to study the metabolism of Triamterene and its metabolites, particularly 4′-hydroxytriamterene sulfate. Research indicates that deuterated compounds can provide clearer insights into metabolic processes without interference from other isotopes.

- Binding Affinity Studies: Interaction studies have shown that this compound can bind to various proteins and enzymes related to renal function, aiding in the investigation of sodium-potassium homeostasis mechanisms.

Diuretic Research

As a metabolite of Triamterene, this compound retains diuretic properties, making it valuable in research focused on diuretics.

Applications:

- Mechanistic Studies: The compound is used to elucidate the mechanisms by which diuretics inhibit sodium reabsorption in the kidneys. This understanding is vital for developing new diuretic therapies with improved efficacy and safety profiles.

- Comparative Studies: Researchers compare the effects of deuterated and non-deuterated forms to assess differences in pharmacodynamics and pharmacokinetics, providing insights into drug design .

Structural and Functional Comparisons

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Triamterene | Yes | Original compound; widely used diuretic |

| Amiloride | Yes | Another potassium-sparing diuretic; different mechanism |

| Spironolactone | Yes | Aldosterone antagonist; used for heart failure treatment |

| Eplerenone | Yes | Selective aldosterone blocker; fewer side effects |

The unique isotopic labeling of this compound provides distinct advantages for research applications, particularly in metabolic studies where tracking the fate of the compound is essential.

Case Studies and Research Findings

Several studies have documented the applications of this compound in clinical settings:

- Study on Drug Interactions: A crossover study investigated the pharmacokinetic interactions between triamterene and hydrochlorothiazide, highlighting how deuterated forms can help clarify drug interactions and their implications for renal function .

- Age-related Pharmacokinetics: Research has shown that older adults may experience different pharmacokinetic profiles when administered triamterene compared to younger individuals. The use of deuterated forms allows for better understanding of age-related changes in drug metabolism .

Mechanism of Action

The mechanism of action of 4-Hydroxy Triamterene-d4 Hydrochloride involves its interaction with specific molecular targets. As a diuretic, it inhibits the reabsorption of sodium ions in the distal renal tubules, promoting the excretion of water and electrolytes. This action helps in the management of conditions like hypertension and edema .

Comparison with Similar Compounds

Structural and Isotopic Analogs

4-Hydroxy Triamterene (Non-Deuterated)

- Molecular Formula : C₁₂H₁₁N₇O·HCl

- Role : Active metabolite of Triamterene, a potassium-sparing diuretic.

- Applications : Pharmacokinetic studies and metabolite profiling.

- Key Difference : Lacks deuterium labeling, making it less suitable as an internal standard for quantitative assays compared to its deuterated counterpart .

4-Hydroxy Alverine-d5 Hydrochloride

- Molecular Formula: C₂₀H₂₈ClNO (non-deuterated) → C₂₀H₂₃D₅ClNO (deuterated).

- Role : Deuterated impurity standard for quality control of Alverine Citrate.

- Comparison : Similar to 4-Hydroxy Triamterene-d4, this compound uses deuteration (five deuterium atoms) to serve as a reference material in analytical chemistry. However, its primary application is in impurity profiling rather than metabolic studies .

4-Hydroxy Mexiletine Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₂.

- Role : Metabolite of Mexiletine, an antiarrhythmic agent.

- This highlights the importance of hydroxyl group positioning in modulating drug activity and clearance .

Deuterated vs. Non-Deuterated Compounds

Deuterated compounds like 4-Hydroxy Triamterene-d4 are primarily used as internal standards in LC-MS/MS due to their near-identical chromatographic behavior to non-deuterated analogs. For example:

- 4-Hydroxy McPT Hydrochloride: A tryptamine-derived reference standard used in forensic analysis.

- 4-Hydroxy Clonidine-d4 : Deuterated version of an α₂-adrenergic agonist, emphasizing the broader trend of deuteration in enhancing analytical precision across drug classes .

Impact of Substitution Patterns

Evidence from β-nitrostyrene derivatives (e.g., Compound 18 vs. 21) demonstrates that para-substituted hydroxy groups enhance anti-leishmanial activity compared to meta substitution .

Data Table: Key Comparative Metrics

*Estimated based on non-deuterated molecular weight and deuterium addition.

Stability and Metabolic Considerations

Deuteration can alter metabolic stability by slowing cytochrome P450-mediated oxidation (a phenomenon termed the "deuterium isotope effect").

Biological Activity

4-Hydroxy Triamterene-d4 Hydrochloride is a deuterated derivative of the potassium-sparing diuretic Triamterene. This compound is primarily utilized in pharmacological research due to its unique isotopic labeling, which enhances the tracking of metabolic pathways and pharmacokinetics in biological systems. Understanding its biological activity is crucial for elucidating its mechanisms of action, therapeutic potential, and safety profile.

The molecular formula of this compound is C13H12D4ClN5O, with a molecular weight of 309.75 g/mol. The presence of four deuterium atoms replaces standard hydrogen atoms, allowing researchers to conduct more precise studies on drug behavior without interference from other isotopes.

This compound functions primarily as a diuretic. It inhibits sodium reabsorption in the renal tubules, promoting increased excretion of sodium and water. This mechanism is similar to that of its parent compound, Triamterene, which acts on the distal nephron. The compound's interaction with aldosterone receptors and sodium-potassium transport proteins is critical for maintaining electrolyte balance.

Diuretic Effect

The primary biological activity observed with this compound is its diuretic effect. Studies indicate that it effectively reduces plasma volume and increases urine output through natriuresis (sodium excretion) without causing significant potassium loss.

Case Studies

A case-control study explored the potential carcinogenic effects associated with Triamterene use in women with breast cancer. Although specific data on this compound were not detailed, the study provided insights into the implications of long-term diuretic use, indicating an elevated odds ratio for short-term use but not for prolonged exposure .

Comparative Analysis

The following table summarizes the biological activities and unique features of compounds related to this compound:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Triamterene | Yes | Original compound; widely used diuretic |

| Amiloride | Yes | Another potassium-sparing diuretic; different mechanism |

| Spironolactone | Yes | Aldosterone antagonist; used for heart failure treatment |

| Eplerenone | Yes | Selective aldosterone blocker; fewer side effects |

While these compounds exhibit similar diuretic properties, this compound's deuterated form provides distinct advantages for research applications, particularly in metabolic studies where tracking the fate of the compound is essential.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to determine its absorption, distribution, metabolism, and excretion (ADME). The deuterium labeling allows for enhanced tracking during these studies, providing clearer insights into how modifications affect drug behavior in biological systems. Research indicates that this compound can be effectively traced through various metabolic pathways due to its unique isotopic characteristics.

Q & A

Q. What analytical techniques are recommended for quantifying 4-Hydroxy Triamterene-d4 Hydrochloride in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. The deuterated analog (d4) serves as an internal standard to correct for matrix effects and ionization variability. Calibration curves should span the expected concentration range (e.g., 1–500 ng/mL), with validation parameters including intra-/inter-day precision (<15% RSD) and accuracy (85–115%). Stability studies under freeze-thaw and storage conditions (-80°C) are critical to ensure data integrity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis. For working solutions, use anhydrous DMSO or methanol to avoid water-induced degradation. Aliquot solutions to minimize freeze-thaw cycles. Stability under ambient conditions is limited (<24 hours); validate storage conditions via accelerated stability testing (e.g., 40°C/75% RH for 14 days) to simulate long-term stability .

Q. What is the role of this compound as an internal standard in pharmacokinetic studies?

Methodological Answer: The deuterium label (d4) reduces isotopic interference in mass spectrometry, enabling precise quantification of the non-deuterated parent compound (4-Hydroxy Triamterene) in plasma or urine. Use a 1:1 molar ratio of deuterated standard to analyte. Cross-validate against certified reference materials (CRMs) to confirm absence of cross-reactivity with metabolites .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between deuterated and non-deuterated forms of 4-Hydroxy Triamterene?

Methodological Answer: Isotope effects, though rare, may alter metabolic pathways. Conduct parallel in vitro assays using human liver microsomes (HLMs) to compare CYP-mediated metabolism (e.g., CYP2C9/2D6) of both forms. Use kinetic isotope effect (KIE) studies to quantify differences in enzymatic turnover rates. Adjust dosing models to account for any observed deviations .

Q. What strategies optimize the synthesis of this compound for high purity?

Methodological Answer: Deuterium incorporation typically occurs at late-stage synthesis via H/D exchange under basic conditions (e.g., D₂O/NaOD). Purify intermediates via recrystallization or preparative HPLC. Monitor deuterium enrichment (>98%) using high-resolution mass spectrometry (HRMS) and confirm structural integrity via ¹H/²H NMR. Purity (>98%) should be verified via orthogonal methods (HPLC-UV, charged aerosol detection) .

Q. How can cross-reactivity with metabolites be minimized in immunoassays for this compound?

Methodological Answer: Develop monoclonal antibodies targeting non-deuterated regions of the molecule (e.g., the triamterene core). Screen antibody candidates using surface plasmon resonance (SPR) against major metabolites (e.g., sulfate conjugates). Validate specificity via competitive ELISA with structurally related compounds (e.g., 2,4-Diamino-6-phenyl-7-pteridinol) .

Q. What methodologies validate the structural identity of this compound?

Methodological Answer: Combine spectroscopic techniques:

Q. How do researchers assess batch-to-batch variability in deuterated standards?

Methodological Answer: Implement quality control (QC) protocols:

- Certificate of Analysis (COA) : Check isotopic purity (>98% d4), residual solvents (USP <467>), and heavy metals (ICP-MS).

- Stability-Indicating Assays : Use stress testing (heat, light, pH extremes) to detect degradants.

- Inter-laboratory Cross-Validation : Collaborate with independent labs to harmonize data .

Q. What experimental designs are used to study CYP-mediated metabolism of this compound?

Methodological Answer: Use recombinant CYP isoforms (e.g., CYP2C9, CYP3A4) in HLMs. Incubate with NADPH cofactor and quantify metabolites via LC-MS/MS. Calculate kinetic parameters (Km, Vmax) and compare to non-deuterated analogs. Inhibitor studies (e.g., ketoconazole for CYP3A4) confirm isoform specificity .

Q. How can researchers address ionization suppression in LC-MS/MS assays for this compound?

Methodological Answer: Optimize sample preparation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.